molecular formula C7H8BrNO3S B14850364 N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide

N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14850364
M. Wt: 266.11 g/mol
InChI Key: QMPWBLOUUUAFKI-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.114 g/mol . This compound is part of the sulfonamide family, which has been widely used in various fields due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-2-hydroxybenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and anticancer effects .

Comparison with Similar Compounds

N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide can be compared with other sulfonamide derivatives such as:

  • N-(3-Fluorophenyl)methanesulfonamide
  • N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide
  • N-(3-Hydroxyphenyl)methanesulfonamide

These compounds share similar chemical structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the bromine atom in this compound, for example, can enhance its reactivity in substitution reactions compared to its fluorine or hydrogen-substituted counterparts .

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

N-(3-bromo-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c1-13(11,12)9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,1H3

InChI Key

QMPWBLOUUUAFKI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Br)O

Origin of Product

United States

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